

A Comparative Guide to the Biological Activities of N-Isopropylbenzamide Derivatives

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Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

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The **N-isopropylbenzamide** scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides an objective comparison of the performance of various **N-isopropylbenzamide** derivatives across different therapeutic areas, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Anticancer Activity

N-isopropylbenzamide derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key proteins involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (HSP90) and various protein kinases.

Table 1: Anticancer Activity of N-Isopropylbenzamide and Structurally Related Derivatives

Compound ID	Target	Cell Line(s)	Activity Metric	Value	Mechanism of Action	Reference
12c	HSP90	HCT116 (Colorectal) , A549, H460, H1975 (NSCLC)	IC50	27.8 ± 4.4 nM	HSP90 Inhibition	[1]
AUY-922 (Luminespib)	HSP90	Not Specified	IC50	43.0 ± 0.9 nM	HSP90 Inhibition	[1]
BIIB021	HSP90	Not Specified	IC50	56.8 ± 4.0 nM	HSP90 Inhibition	[1]
10g (N-cyclopropyl benzamide derivative)	p38α MAPK	THP-1 (Monocyte)	IC50	0.027 μM	p38 MAPK Inhibition	[2]
Compound 20b (N-benzylbenz amide derivative)	Tubulin	Various cancer cell lines	IC50	12-27 nM	Tubulin Polymerization Inhibition	[3][4]
Compound 7 (4-methylbenz amide derivative)	Protein Kinase	K562 (Leukemia)	IC50	2.27 μM	Protein Kinase Inhibition	[3]
Compound 10 (4-methylbenz amide derivative)	Protein Kinase	HL-60 (Leukemia)	IC50	1.52 μM	Protein Kinase Inhibition	[5]

Note: Some compounds listed are structurally related analogs included for comparative purposes.

Antimicrobial Activity

The **N-isopropylbenzamide** moiety is also a key feature in a number of compounds with potent antimicrobial properties. These derivatives often exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of N-Isopropylbenzamide Derivatives

Compound ID	Target Organism(s)	Activity Metric	Value (µg/mL)	Reference
5-07 (N-acylated isopropylbenzimidazolone)	B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosa	MIC	25.0, 12.5, 50.0, 50.0, 100.0	[6]
5-19 (N-acylated isopropylbenzimidazolone)	B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosa	MIC	6.25, 12.5, 12.5, 50.0, 100.0	[6]
N-p-tolylbenzamide	E. coli, B. subtilis	MIC	3.12, 6.25	[3][7]
N-(4-bromophenyl)benzamide	B. subtilis	MIC	6.25	[3][7]

Anti-inflammatory Activity

Structurally related analogs of **N-isopropylbenzamide** have demonstrated significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Structurally Related Derivatives

Compound ID	Target	Activity Metric	Value (μM)	Reference
FM4	COX-2	IC50	0.74	[8]
FM10	COX-2	IC50	0.69	[8]
FM12	COX-2	IC50	0.18	[8]

Note: The compounds listed are (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues, which share a key structural motif with **N-isopropylbenzamide** derivatives.

Experimental Protocols

HSP90 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against Heat Shock Protein 90.

- Reagents and Materials:
 - Purified recombinant human HSP90 α protein
 - Fluorescence polarization (FP)-based assay kit
 - FITC-labeled geldanamycin probe
 - Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin)
 - Test compounds (**N-isopropylbenzamide** derivatives)
 - Positive control (e.g., AUY-922)
 - 384-well black plates
 - Plate reader capable of measuring fluorescence polarization

- Procedure:
 - Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
 - Add 5 μ L of the diluted compounds or control to the wells of the 384-well plate.
 - Add 5 μ L of the HSP90 α enzyme solution (final concentration ~2.5 nM) to each well.
 - Incubate the plate at room temperature for 10 minutes.
 - Add 10 μ L of the FITC-labeled geldanamycin probe (final concentration ~5 nM) to each well.
 - Incubate the plate at room temperature for 90 minutes in the dark.
 - Measure the fluorescence polarization on a compatible plate reader.
- Data Analysis:
 - The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

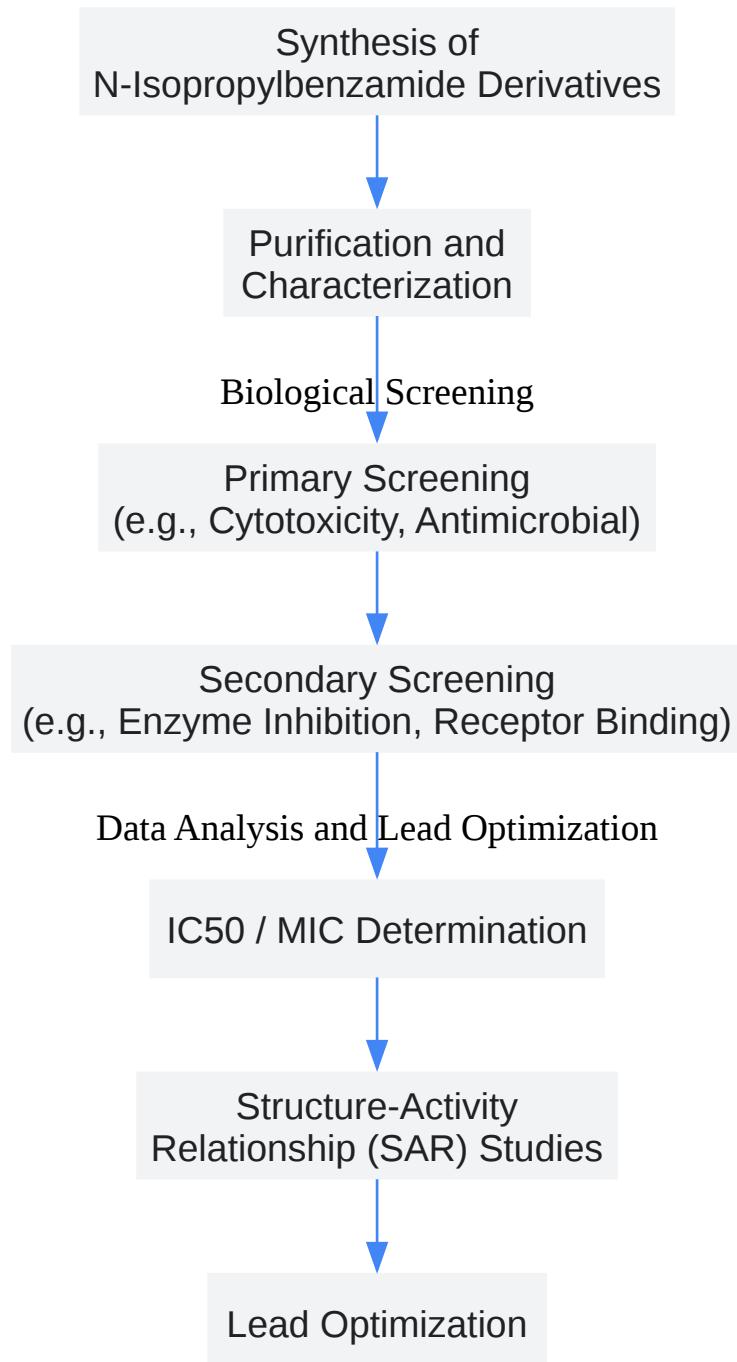
- Reagents and Materials:
 - Bacterial or fungal strains
 - Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
 - Test compounds
 - Positive control (standard antibiotic or antifungal)

- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Procedure:
 - Prepare a twofold serial dilution of the test compounds in the wells of a 96-well plate using the appropriate growth medium.
 - Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
 - Add the microbial inoculum to each well to achieve a final concentration of approximately 5×10^5 CFU/mL.
 - Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- Data Analysis:
 - The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

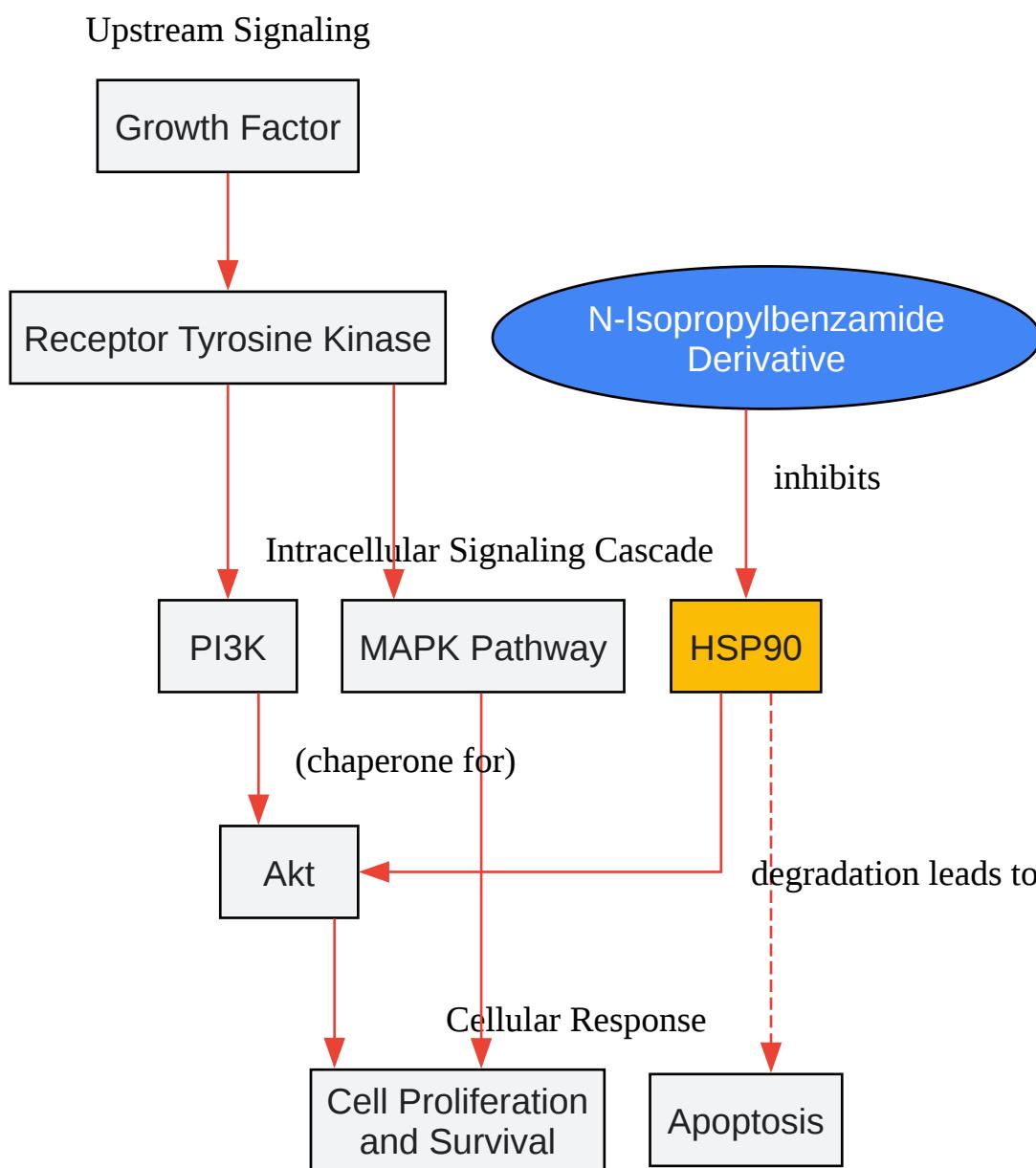
General Experimental Workflow for Biological Activity Screening

Compound Preparation

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Caption: A generalized workflow for the synthesis and biological evaluation of **N-Isopropylbenzamide** derivatives.

Potential Signaling Pathway Inhibition by Anticancer N-Isopropylbenzamide Derivatives



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Caption: A simplified diagram illustrating the potential inhibition of the HSP90 signaling pathway by anticancer **N-Isopropylbenzamide** derivatives.

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